2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester, also known as methyl 2-acetamido-3-(1H-indol-3-yl)propanoate, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The chemical formula for this compound is C14H16N2O3 with a molecular weight of 256.29 g/mol. The structure features an indole moiety, which is known for its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C14H16N2O3 |
Molecular Weight | 256.29 g/mol |
Solubility | Soluble in DMSO |
Melting Point | Not specified |
Anti-inflammatory Activity
Research indicates that compounds related to indole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. In particular, methyl esters of indole derivatives have been noted for their ability to modulate inflammatory pathways effectively.
Case Study: Propolis and Indole Derivatives
A study on propolis extracts demonstrated that certain indole-related compounds significantly reduced the expression of Toll-like receptor 4 (TLR4) signaling pathways in MDA-MB-231 breast cancer cell lines, highlighting the anti-inflammatory potential of these compounds .
Anticancer Activity
The anticancer effects of this compound are particularly noteworthy. Research has shown that indole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.
Data from Cell Line Studies
In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines at specific concentrations. For example, a concentration-dependent reduction in viability was observed in assays involving breast cancer cells.
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Data
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Cytokine Production : The compound may reduce the synthesis of pro-inflammatory cytokines.
- Induction of Apoptosis : It can activate apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Walls : Its structure may allow it to penetrate bacterial membranes effectively.
Properties
IUPAC Name |
methyl 2-acetamido-3-(1H-indol-3-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECNVJPYDPBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.